

G-5555 Hydrochloride: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	G-5555 hydrochloride	
Cat. No.:	B10800128	Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a detailed comparison of **G-5555 hydrochloride**'s cross-reactivity with other kinases, supported by experimental data and protocols.

G-5555 hydrochloride is a potent and selective inhibitor of p21-activated kinase 1 (PAK1), a critical node in signaling pathways governing cell proliferation, survival, and motility.[1][2][3][4] Developed as an orally bioavailable small molecule, it demonstrates high affinity for its primary target.[1] However, a comprehensive understanding of its interactions with other kinases is crucial for accurate experimental interpretation and therapeutic development.

Kinase Selectivity Profile

G-5555 hydrochloride exhibits a high degree of selectivity for its primary target, PAK1, with a dissociation constant (Ki) of 3.7 nM.[1][2][3][4] Its cross-reactivity has been assessed against a broad panel of 235 kinases. At a concentration of 0.1 μ M, **G-5555 hydrochloride** inhibited only eight other kinases by more than 70%.[1][2][5]

This focused activity underscores its specificity. The off-target kinases with the most significant inhibition are detailed in the table below, providing a clear comparison of **G-5555 hydrochloride**'s potency against its intended target and other kinases.



Target Kinase	Inhibition Constant (Ki)	IC50	Notes
PAK1	3.7 nM[1][2][3][4]	-	Primary Target
PAK2	11 nM[1][2][3][4]	11 nM[2][3]	Group I PAK Family Member
PAK3	-	>70% inhibition at 0.1 μM[1][2][5]	Group I PAK Family Member
SIK2	-	9 nM[2][3][6]	Off-Target
KHS1	-	10 nM[2][3][6]	Off-Target
MST4	-	20 nM[2][3][6]	Off-Target
YSK1	-	34 nM[2][3][6]	Off-Target
MST3	-	43 nM[2][3][6]	Off-Target
Lck	-	52 nM[2][3][6]	Off-Target

Experimental Protocols

The determination of **G-5555 hydrochloride**'s kinase selectivity involved rigorous biochemical and cellular assays.

Biochemical Kinase Inhibition Assay

Objective: To quantify the direct inhibitory activity of **G-5555 hydrochloride** against a panel of purified kinases.

Methodology: A Fluorescence Resonance Energy Transfer (FRET)-based assay was employed.[1][6]

- Components: The assay mixture included the purified kinase, a FRET peptide substrate (Ser/Thr19) labeled with Coumarin and Fluorescein, and ATP.[1][6]
- Procedure: **G-5555 hydrochloride** at various concentrations was incubated with the kinase and the peptide substrate. The enzymatic reaction was initiated by the addition of ATP.[1]



- Detection: Phosphorylation of the peptide substrate by the kinase disrupts the FRET between Coumarin and Fluorescein. The resulting change in the fluorescence signal was measured to determine the rate of phosphorylation.[1]
- Analysis: IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, were calculated by plotting the percentage of inhibition against the logarithm of the G-5555 hydrochloride concentration. Ki values were subsequently determined from these measurements.[1]

Cellular Target Engagement Assay (pMEK Assay)

Objective: To confirm the engagement and inhibition of PAK1/2 by **G-5555 hydrochloride** within a cellular environment by measuring the phosphorylation of a known downstream substrate.[1]

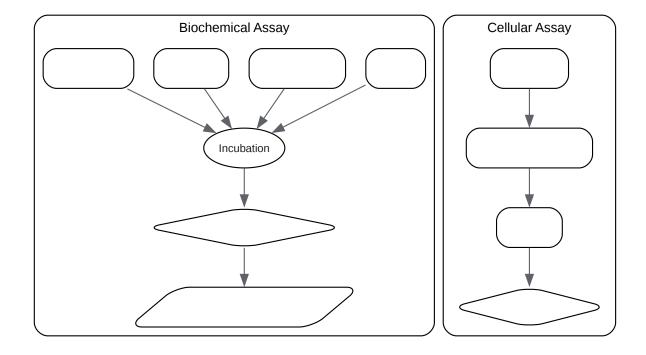
Methodology: This assay measured the inhibition of phosphorylation of MEK1 at serine 298 (S298), a direct substrate of PAK1/2.[1]

- Cell Line: The EBC-1 non-small cell lung cancer cell line was utilized for this experiment.[1]
- Procedure: EBC-1 cells were treated with varying concentrations of G-5555 hydrochloride
 for a specified duration. Following treatment, cell lysates were analyzed to quantify the levels
 of phosphorylated MEK1 (pMEK).[1]

Visualizing Experimental Workflow and Signaling Context

To further clarify the methodologies and potential biological implications of G-5555's cross-reactivity, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway.

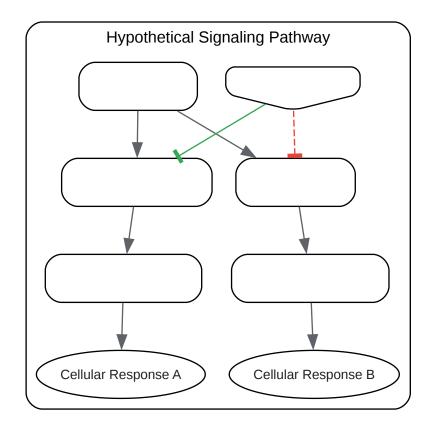




Click to download full resolution via product page

Caption: Workflow for assessing kinase inhibitor selectivity.





Click to download full resolution via product page

Caption: Potential on-target and off-target effects of G-5555.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety PMC [pmc.ncbi.nlm.nih.gov]



- 6. Probe G-5555 | Chemical Probes Portal [chemicalprobes.org]
- To cite this document: BenchChem. [G-5555 Hydrochloride: A Comparative Analysis of Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800128#cross-reactivity-of-g-5555-hydrochloride-with-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com